molecular formula C15H14N2O3 B5782232 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide CAS No. 5357-58-4

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No.: B5782232
CAS No.: 5357-58-4
M. Wt: 270.28 g/mol
InChI Key: SXPDZGZYKOTITO-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide typically involves the nitration of 2-methyl-N-(4-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The scalability of the process is crucial for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl groups to carboxylic acids.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 2-methyl-N-(4-methylphenyl)-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(4-methylphenyl)benzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    3-nitrobenzamide: Contains a nitro group but lacks the methyl and 4-methylphenyl substituents.

Uniqueness

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro and methylphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-8-12(9-7-10)16-15(18)13-4-3-5-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPDZGZYKOTITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968343
Record name 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-58-4
Record name 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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